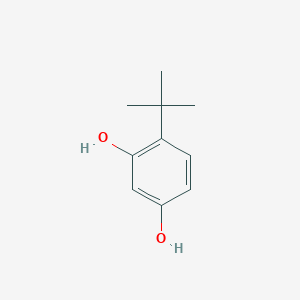

4-Tert-butylbenzene-1,3-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-tert-butylbenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-10(2,3)8-5-4-7(11)6-9(8)12/h4-6,11-12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBKODUYVZRLSOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80176550 | |

| Record name | Resorcinol, 4-tert-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2206-50-0 | |

| Record name | Resorcinol, 4-tert-butyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002206500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Resorcinol, 4-tert-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-butylbenzene-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Strategies for 4 Tert Butylbenzene 1,3 Diol and Its Derivatives

Regioselective Functionalization of Benzene-1,3-diol Scaffolds

The synthesis of 4-tert-butylbenzene-1,3-diol, a substituted resorcinol (B1680541), hinges on the regioselective functionalization of the parent benzene-1,3-diol (resorcinol) scaffold. The two hydroxyl groups on the resorcinol ring are powerful ortho- and para-directing activators for electrophilic substitution, making precise control of incoming substituents a significant chemical challenge.

Direct Alkylation Methodologies and Mechanistic Investigations

The most direct route to this compound is the Friedel-Crafts alkylation of resorcinol with a tert-butylating agent, such as tert-butanol (B103910), isobutylene, or methyl tert-butyl ether (MTBE). This reaction is typically catalyzed by a strong acid. The primary challenge is controlling the extent of alkylation, as the mono-alkylated product, 4-tert-butylresorcinol, is often more reactive than the starting resorcinol, leading to the formation of the di-alkylated byproduct, 4,6-di-tert-butylresorcinol (B1329516). researchgate.netiitm.ac.in

Research has focused on using solid acid catalysts to improve selectivity and facilitate catalyst recovery. Zeolites and modified clays (B1170129) have shown promise in this area. The choice of catalyst and reaction conditions, such as temperature and solvent, significantly influences the product distribution. researchgate.netiitm.ac.inutm.my For instance, studies using zeolite catalysts have demonstrated that pore characteristics and the number and strength of acid sites are major factors influencing resorcinol conversion and product selectivity. researchgate.net Similarly, sulfated zirconia has been investigated as an efficient and reusable catalyst for the mono-alkylation of resorcinol with MTBE, showing high selectivity for 4-tert-butylresorcinol at relatively low temperatures. researchgate.net A dual Brønsted/Lewis acid system involving a protic acid and an iron salt has also been reported for the tert-alkylation of various phenols using tertiary alcohols. nih.govsemanticscholar.org

Below is a table summarizing research findings on the direct alkylation of resorcinol.

| Catalyst | Alkylating Agent | Temperature (°C) | Resorcinol Conversion (%) | Selectivity for 4-tert-butylresorcinol (%) | Selectivity for 4,6-di-tert-butylresorcinol (%) | Reference |

| Sulfated Zirconia (1N H₂SO₄) | MTBE | 60 | ~70 | 72 | - | researchgate.net |

| Zeolite Beta (Si/Al = 11) | tert-butanol | Not Specified | 95 | Low (Not specified) | 81 | utm.my |

| Zeolite Beta (Si/Al = 21) | tert-butanol | Not Specified | 64 | 44 | 56 | utm.my |

| Acid-modified Montmorillonite-K10 | tert-butanol | 80 | ~85 | ~10 | ~90 | iitm.ac.in |

Palladium-Catalyzed Coupling Reactions in Resorcinol Synthesis

Palladium catalysis offers versatile and powerful methods for the functionalization of aromatic rings, including the resorcinol scaffold. These reactions often provide routes to derivatives that are inaccessible through classical electrophilic substitution.

One such strategy involves the dehydrogenative aromatization of substituted 1,3-cyclohexanediones to form resorcinol derivatives. A catalytic system of Palladium on carbon (Pd/C) with ethylene (B1197577) as a hydrogen acceptor has been shown to efficiently convert these precursors into the corresponding alkyl ethers of resorcinol.

Another advanced approach is the palladium-catalyzed reductive annulation of resorcinols with 2-nitrobenzaldehydes. This method constructs complex acridinone (B8587238) derivatives directly from readily available resorcinol feedstocks, demonstrating the power of palladium catalysis in building fused-ring systems. tandfonline.com The plausible mechanism involves the in-situ reduction of the nitro group to an amine and the palladium-catalyzed condensation and subsequent dehydrative aromatization.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Stille coupling, provide access to a wide array of substituted resorcinols. For example, 2,6-dimethoxy-substituted phenol (B47542) triflates can undergo efficient Pd(0)-catalyzed cross-coupling with various organostannanes, yielding substituted resorcinol dimethyl ethers, which are common building blocks for many natural products. nih.gov

Multi-Step Synthesis Pathways via Precursor Modification

In cases where direct functionalization is challenging or leads to inseparable mixtures, multi-step pathways involving the modification of a pre-functionalized benzene (B151609) ring are employed. These strategies build the desired substitution pattern sequentially before revealing the diol functionality.

A representative example is the synthesis of amino-1,3-benzenediols. This process can begin with a protected resorcinol, such as 1,3-bis(alkylcarbonato)benzene. This precursor undergoes nitration to introduce a nitro group at the desired position. The resulting 1,3-bis(alkylcarbonato)nitrobenzene is then hydrolyzed to unmask the hydroxyl groups, yielding a nitro-1,3-benzenediol. Finally, reduction of the nitro group affords the target amino-1,3-benzenediol. This sequence allows for the regioselective introduction of a nitrogen substituent, which would be difficult to achieve by direct nitration of resorcinol due to the harsh, oxidative conditions. chemistrysteps.com

Another strategy involves the deoxygenation of more highly oxygenated benzene derivatives, which can be sourced from glucose, providing a benzene-free synthetic route. For instance, resorcinol can be synthesized from phloroglucinol (B13840) methyl ether through a process of Rh-catalyzed hydrogenation followed by acid-catalyzed dehydration of the resulting dihydro intermediate. nih.gov

Derivatization of the Hydroxyl Groups in this compound

The two hydroxyl groups of this compound are key functional handles for further molecular diversification. Their reactivity is characteristic of phenols, allowing for a range of transformations.

Esterification and Etherification Reactions for Structural Diversification

The hydroxyl groups of this compound can be converted into esters and ethers to modify the compound's physical and chemical properties.

Esterification can be achieved by reacting the diol with carboxylic acids or their more reactive derivatives, such as acid chlorides or anhydrides. Standard methods like Fischer esterification (reaction with a carboxylic acid in the presence of an acid catalyst) or Steglich esterification (using coupling agents like DCC and a catalyst such as DMAP) are applicable. commonorganicchemistry.comnih.gov The Steglich method is particularly useful for acid-sensitive substrates. nih.gov The conversion of tert-butyl esters back to acid chlorides can be selectively achieved using thionyl chloride (SOCl₂), a reaction that leaves other simple esters like methyl or ethyl esters intact. wikipedia.org

Etherification , the formation of an ether linkage (C-O-C), is commonly performed via the Williamson ether synthesis. chemistnotes.commasterorganicchemistry.com This Sₙ2 reaction involves the deprotonation of the phenol with a strong base (e.g., sodium hydride) to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide. masterorganicchemistry.com While broadly applicable, the reaction is most efficient with primary alkyl halides due to the strong basicity and nucleophilicity of the phenoxide, which can favor elimination reactions with secondary and tertiary halides. chemistnotes.com A specific method for the selective mono-etherification of resorcinols has been developed using polyethylene (B3416737) glycol (PEG) as a soluble polymer support, which acts as a temporary protecting group for one of the hydroxyls. tandfonline.com

Oxidation Reactions and Quinone Formation Research

The oxidation of resorcinol derivatives is more complex than that of their catechol (1,2-diol) or hydroquinone (B1673460) (1,4-diol) isomers. While the latter two readily oxidize to form the corresponding ortho- and para-quinones, the meta-arrangement of the hydroxyl groups in resorcinol prevents direct oxidation to a simple, stable benzoquinone. pearson.comacs.org

However, research has shown that under specific conditions, resorcinols can be oxidized to form hydroxyquinone derivatives. A notable study on the copper(II)-mediated autoxidation of 4-tert-butylresorcinol found that the reaction leads to direct oxygenation of the aromatic ring. wikipedia.org The major product identified was 5-tert-butyl-2-hydroxy-1,4-benzoquinone. wikipedia.org The proposed mechanism suggests that a copper(II)-resorcinolate complex equilibrates with a radical form that reacts regioselectively with molecular oxygen. wikipedia.org This transformation is significant as it constructs a more complex, functionalized quinone structure directly from the resorcinol scaffold.

Other methods for preparing hydroxyquinones from phenolic precursors include the Dakin oxidation of hydroxylated phenyl aldehydes or ketones and the Thiele-Winter acetoxylation of quinones, followed by hydrolysis and oxidation. mdpi.com

Exploration of Green Chemistry Principles in Synthetic Routes

The application of green chemistry principles to the synthesis of this compound primarily revolves around the use of solid acid catalysts to replace traditional, corrosive, and difficult-to-handle liquid acids like sulfuric acid and aluminum chloride. researchgate.net These heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture, reusability, and often, improved selectivity.

A prominent synthetic route to this compound is the Friedel-Crafts alkylation of resorcinol with a tert-butylating agent, such as tert-butanol or methyl tert-butyl ether (MTBE). rsc.orgresearchgate.net The primary challenge in this synthesis is controlling the selectivity towards the mono-alkylated product (4-tert-butylresorcinol) over the thermodynamically favored di-alkylated product (4,6-di-tert-butylresorcinol). scispace.comrsc.org

Recent research has demonstrated the efficacy of various solid acid catalysts in this reaction, aligning with the principles of green chemistry by providing a more sustainable and efficient pathway.

Porous Microtube Polymer-Based Solid Acid:

A novel approach involves the use of a porous microtube polymer-based solid acid for the tert-butylation of resorcinol. rsc.org This catalyst exhibits high activity and selectivity, providing a greener alternative to conventional methods. The reaction proceeds via a direct C-alkylation pathway where tert-butanol dehydrates over the acid sites within the microtubes to form a reactive carbocation, which then attacks the resorcinol ring. rsc.org

Key findings from this research include:

The main products of the reaction are 4-tert-butylresorcinol (4-TBR) and 4,6-di-tert-butylresorcinol (4,6-DTBR). rsc.org

Higher temperatures tend to favor the formation of the thermodynamically more stable 4,6-DTBR. rsc.org

The catalyst demonstrates high stability and can be recycled multiple times without significant loss of activity. rsc.org

Catalytic Performance of Porous Microtube Polymer-Based Solid Acid in Resorcinol Tert-Butylation

| Catalyst | Reactant | Temperature (°C) | Conversion (%) | Selectivity for 4-TBR (%) |

|---|---|---|---|---|

| POP-0.01–SO3H-30 | Resorcinol, t-butanol | 120 | High | High |

Data derived from a study on a porous microtube polymer-based solid acid. rsc.org

Sulfated Zirconia:

Sulfated zirconia (SZ) has emerged as a highly efficient and selective solid acid catalyst for the monoalkylation of resorcinol with MTBE to produce 4-tert-butylresorcinol. researchgate.netrsc.org This catalyst is particularly attractive from a green chemistry perspective as it operates effectively at low temperatures (around 60 °C) and can be recycled multiple times with minimal decrease in performance. researchgate.netrsc.org The catalytic activity is influenced by the sulfur loading on the zirconia support, which in turn affects the total acidity. rsc.org

Performance of Sulfated Zirconia in Resorcinol Alkylation

| Catalyst | Alkylating Agent | Temperature (°C) | Resorcinol Conversion (%) | Selectivity for 4-TBR (%) |

|---|---|---|---|---|

| Sulfated Zirconia | MTBE | 60 | ~70 | 72 |

Data from a study on sulfated zirconia as a catalyst. researchgate.netrsc.org

Zeolites and Modified Clays:

Various zeolites, such as HZSM-5, HY, HM, MCM-41, and zeolite Beta, have been investigated as catalysts for the liquid-phase alkylation of resorcinol with tert-butanol. capes.gov.brutm.my Modified montmorillonite-K10 has shown particularly high activity for this transformation. capes.gov.br The acidic properties and pore structure of these materials play a crucial role in determining the product distribution. For instance, zeolite Beta has been shown to produce 4,6-di-tert-butylresorcinol as the main product. utm.my Delaminated zeolites, like ITQ-6, have also been explored and show higher conversion rates compared to their microporous counterparts. scispace.com

Heteropolyacid-Based Catalysts:

To further enhance the selectivity towards the desired mono-alkylated product, researchers have explored the use of heteropolyacid-based catalysts. Immobilizing Keggin tungstophosphoric acid (HPW) onto a silica (B1680970) support like SBA-15 has been shown to yield remarkable selectivity for 4-tert-butylresorcinol. vub.ac.be This approach represents a significant advancement in controlling the reaction outcome, a key goal in green and sustainable synthesis.

The ongoing research into these advanced, solid-acid catalyzed systems underscores a clear trend towards more environmentally benign and efficient methods for the production of this compound and its derivatives, moving away from problematic traditional reagents and embracing the core tenets of green chemistry.

Elucidation of Molecular Structure and Reactivity

Advanced Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the structural analysis of organic molecules. For 4-tert-butylbenzene-1,3-diol, techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Vibrational Spectroscopy (IR and Raman) provide a comprehensive picture of its atomic and molecular framework.

High-Resolution NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of this compound. Although detailed spectral data in publicly accessible literature is limited, the synthesis and characterization of 4-tert-butylresorcinol by ¹H and ¹³C NMR have been reported. vub.ac.be Based on the known structure and general principles of NMR spectroscopy, a theoretical spectrum can be predicted. liverpool.ac.uknih.gov

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The nine protons of the tert-butyl group are chemically equivalent and should appear as a sharp singlet, typically in the upfield region around 1.3 ppm. The aromatic protons will appear more downfield and will exhibit splitting patterns (coupling) based on their relationship to each other. The proton at position 2 (between the two hydroxyl groups) would likely appear as a triplet, while the protons at positions 5 and 6 would present as doublets or more complex multiplets. The hydroxyl (OH) protons often appear as broad singlets, and their chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton. For this compound, distinct signals are expected for each unique carbon atom. The quaternary carbon of the tert-butyl group would be found around 34 ppm, while the methyl carbons of this group would resonate near 31 ppm. The aromatic carbons would appear in the range of 100-160 ppm. The carbons bearing the hydroxyl groups (C1 and C3) would be the most downfield among the aromatic signals, followed by the carbon attached to the tert-butyl group (C4). The remaining aromatic carbons (C2, C5, C6) would have chemical shifts determined by their respective electronic environments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is generated based on theoretical principles and data from analogous compounds.

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Proton Assignment | Predicted Chemical Shift (ppm) | Carbon Assignment | Predicted Chemical Shift (ppm) |

| -C(CH₃)₃ | ~1.3 (singlet, 9H) | -C(CH₃)₃ | ~34 |

| Aromatic H | ~6.2-7.0 (multiplets, 3H) | -C(CH₃)₃ | ~31 |

| -OH | Variable (broad singlet, 2H) | Aromatic C-OH (C1, C3) | ~155 |

| Aromatic C-C(CH₃)₃ (C4) | ~140 | ||

| Aromatic C-H (C2, C5, C6) | ~102-115 |

Mass spectrometry is used to determine the molecular weight and to gain structural insights from the fragmentation patterns of the ionized molecule. High-resolution mass spectrometry has been employed to confirm the structure of synthesized 4-tert-butylresorcinol. vub.ac.be

For this compound (C₁₀H₁₄O₂), the molecular ion peak [M]⁺• would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (166.22 g/mol ). A common fragmentation pathway for compounds containing a tert-butyl group is the loss of a methyl radical (•CH₃), which has a mass of 15. This leads to the formation of a highly stable tertiary carbocation. Therefore, a prominent peak at m/z 151 ([M-15]⁺) is expected, which is often the base peak in the spectrum of tert-butyl substituted aromatic compounds. nih.gov Further fragmentation of the aromatic ring can also occur, but the [M-15]⁺ fragment is a key diagnostic feature.

Table 2: Expected Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Significance |

|---|---|---|

| 166 | [C₁₀H₁₄O₂]⁺• | Molecular Ion Peak |

| 151 | [M - CH₃]⁺ | Loss of a methyl group, often the base peak |

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching vibration of the hydroxyl groups, with the broadness indicating hydrogen bonding. C-H stretching vibrations from the tert-butyl group and the aromatic ring are expected in the 2850-3100 cm⁻¹ region. Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ range. Finally, a strong C-O stretching band would be observed around 1200 cm⁻¹. nih.gov

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound from reaction mixtures and for its quantitative analysis.

HPLC is a widely used technique for the analysis of resorcinol (B1680541) and its derivatives. liverpool.ac.uknih.gov For this compound, a reversed-phase HPLC method would be most suitable. In this setup, a nonpolar stationary phase, typically a C18 (octadecylsilyl) column, is used with a polar mobile phase.

A typical mobile phase would consist of a mixture of water and an organic modifier like methanol (B129727) or acetonitrile. vub.ac.be A gradient elution, where the proportion of the organic modifier is increased over time, may be employed to ensure good separation from both more polar (e.g., unreacted resorcinol) and less polar (e.g., di-substituted byproducts) impurities. The use of an acidifier, such as formic acid, in the mobile phase can improve peak shape and resolution. Detection is commonly achieved using a UV detector, often set at a wavelength around 280 nm where the benzene (B151609) ring absorbs light. vub.ac.be

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering faster analysis times and improved resolution. This enhancement is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures.

UPLC methods have been successfully applied to the rapid analysis of various phenolic compounds. Current time information in Bangalore, IN.rsc.org A UPLC method for this compound would follow similar principles to HPLC but with significantly shorter run times, often under 10 minutes, without compromising separation efficiency. Current time information in Bangalore, IN. The combination of UPLC with mass spectrometry (UPLC-MS) provides an even more powerful tool, offering both rapid separation and definitive identification and quantification based on mass-to-charge ratios. rsc.org This is particularly useful for analyzing the compound in complex matrices.

X-ray Crystallography for Solid-State Conformational Analysis

An exhaustive search of scientific literature and crystallographic databases did not yield specific X-ray crystallography data for the solid-state conformational analysis of this compound. While crystallographic information for closely related derivatives, such as brominated and di-tert-butylated analogues, is available, the precise crystal structure, including unit cell dimensions, space group, and detailed conformational parameters for this compound itself, has not been publicly reported.

Therefore, a detailed analysis of its solid-state conformation based on experimental X-ray diffraction is not possible at this time. Further research and experimental studies would be required to determine these crystallographic parameters.

Biological and Biomedical Research Applications

Enzyme Inhibition Studies and Mechanistic Insights

The potential of 4-Tert-butylbenzene-1,3-diol as an inhibitor of cholinesterase enzymes, which are significant targets in the management of neurodegenerative diseases, has been a subject of scientific inquiry.

Investigation of Butyrylcholinesterase and Acetylcholinesterase Inhibition

Research into a series of benzene-1,3-diol derivatives has explored their capacity to inhibit butyrylcholinesterase (BChE) and acetylcholinesterase (AChE). Within this class of compounds, this compound was identified and studied for its inhibitory potential. researchgate.netrsc.org Computational studies have shown that benzene-1,3-diol derivatives, including the 4-tert-butyl substituted variant, generally exhibit a greater binding affinity for BChE compared to AChE. researchgate.net This selectivity is a key area of interest in the development of targeted therapeutic agents.

In Silico Molecular Docking Simulations for Binding Affinity Prediction

To understand the inhibitory mechanism at a molecular level, in silico molecular docking simulations have been employed. These computational techniques are instrumental in predicting the binding affinity and orientation of a ligand (in this case, this compound) within the active site of an enzyme. researchgate.net For the broader class of benzene-1,3-diol derivatives, docking studies revealed significant binding interactions with both AChE and BChE. researchgate.net The calculated binding energies for these derivatives with BChE were found to be more favorable, with an average value of approximately -28.4 kJ/mol, compared to an average of -12.5 kJ/mol for AChE, suggesting a stronger and more stable interaction with BChE. researchgate.net

Table 1: Predicted Binding Affinities of Benzene-1,3-diol Derivatives

| Enzyme | Average Binding Affinity (kJ/mol) |

|---|---|

| Butyrylcholinesterase (BChE) | ~ -28.4 |

This table is based on data for a series of benzene-1,3-diol derivatives and indicates a generally stronger predicted interaction with BChE.

Structure-Activity Relationship (SAR) Studies of 1,3-Diol Derivatives as Enzyme Ligands

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For benzene-1,3-diol derivatives, the nature of the substituent at the 4th position of the aromatic ring plays a significant role in their enzyme inhibitory activity. researchgate.net The inclusion of an aromatic ring as a substituent at this position has been noted to potentially enhance the docking energy, possibly due to resonance effects. researchgate.net By comparing derivatives with different alkyl and aryl groups, researchers can elucidate the structural requirements for optimal enzyme inhibition, guiding the design of more potent and selective inhibitors. researchgate.net

Analysis of Hydrogen Bonding and Hydrophobic Interactions within Enzyme Active Sites

The stability of the ligand-enzyme complex is determined by various non-covalent interactions. Molecular docking simulations have indicated that benzene-1,3-diol derivatives form key hydrogen bonds with amino acid residues within the active sites of both AChE and BChE. researchgate.net In addition to hydrogen bonding, hydrophobic interactions also play a critical role in the binding of these ligands. The tert-butyl group of this compound, being bulky and lipophilic, is expected to engage in significant hydrophobic interactions within the enzyme's binding pocket. It is the combination of these hydrogen bonds and hydrophobic forces that anchors the inhibitor to the enzyme, leading to the interruption of its catalytic activity. researchgate.net

Exploration of Antioxidant Properties and Radical Scavenging Mechanisms

Phenolic compounds are well-known for their antioxidant properties, which stem from their ability to donate a hydrogen atom or an electron to neutralize free radicals. While specific experimental data on the antioxidant capacity of this compound is limited in the reviewed literature, its chemical structure as a substituted phenol (B47542) suggests it possesses radical scavenging potential. specialchem.comci.guide The antioxidant properties of structurally related alkylresorcinols and tert-butyl substituted phenols have been studied, providing a basis for understanding its likely mechanisms. rsc.orgrsc.org

Reaction Kinetics of Free Radical Neutralization

The primary mechanism by which phenolic antioxidants neutralize free radicals is through Hydrogen Atom Transfer (HAT). cmu.edunih.gov In this process, the phenolic hydroxyl group donates a hydrogen atom to a radical, thereby quenching its reactivity. cmu.edu The rate of this reaction is a critical determinant of antioxidant efficiency.

For related alkylresorcinols, computational studies have shown that they are potent scavengers of highly reactive hydroxyl radicals (HO•) through a Formal Hydrogen Transfer (FHT) mechanism in both polar and lipid environments. rsc.org When reacting with less reactive hydroperoxyl radicals (HOO•), the mechanism can shift. In aqueous media, a Single Electron Transfer (SET) mechanism may dominate, whereas in lipid media, the FHT mechanism is more likely. rsc.org

The presence of the electron-donating tert-butyl group on the benzene (B151609) ring of this compound is expected to influence the O-H bond dissociation enthalpy and the stability of the resulting phenoxyl radical, which are key factors in the kinetics of the HAT reaction. rsc.orgnih.gov Generally, electron-donating groups can enhance the rate of HAT, making the compound a more effective antioxidant. nih.gov The kinetics of these reactions are often rapid, with a significant portion of radical scavenging occurring within the first few minutes of interaction. cmu.edu

Table 2: Common Compound Names

| Compound Name |

|---|

| Acetylcholine |

| This compound |

| Butyrylcholinesterase |

| Acetylcholinesterase |

Comparative Studies with Other Phenolic Antioxidants

No studies were identified that directly compare the antioxidant capacity of this compound with other phenolic antioxidants using standard assays such as DPPH, ABTS, or ORAC.

Preclinical Research in Specific Biological Domains

Investigations in Cancer Biology

No preclinical studies detailing the cytotoxic or anti-proliferative effects of this compound on cancer cell lines were found.

Research in Neurodegenerative Disease Models

There is no available research investigating the potential neuroprotective effects of this compound in models of Alzheimer's, Parkinson's, or other neurodegenerative diseases.

Studies in Immunology and Inflammation

Information regarding the anti-inflammatory properties of this compound, such as its impact on inflammatory mediators or signaling pathways, is not present in the reviewed literature.

Modulation of Membrane Transporters and Ion Channels

No research could be located that examines the interaction of this compound with ABC transporters, ion channels, or other membrane transport proteins.

Materials Science and Polymer Research

Mechanistic Studies of Polymerization Inhibition

TBC is widely employed to prevent the premature and undesired polymerization of reactive monomers such as styrene, butadiene, and vinyl acetate. wikipedia.orgmetrohm.comatamanchemicals.com Its efficacy is rooted in its ability to interrupt the free-radical chain reactions that drive polymerization.

The function of 4-tert-butylcatechol (B165716) as a free-radical scavenger is pivotal in its role as a polymerization inhibitor. study.com This process is particularly effective in the presence of oxygen. metrohm.comscribd.com When monomers are exposed to heat or light, they can form initial monomer radicals (R•). In the presence of dissolved oxygen, these monomer radicals react rapidly to form peroxide radicals (ROO•). metrohm.comscribd.com This reaction is kinetically favored over the self-polymerization of monomer radicals. metrohm.com

Kinetic studies have demonstrated the efficacy of TBC as a polymerization retarder, particularly in systems like styrene. icheme.org The inhibitory effect is influenced by both temperature and concentration. For the peroxide-initiated polymerization of styrene, the injection of TBC has a marked effect on the reaction rate, with the inhibition period being temperature-dependent. icheme.org Even at elevated temperatures up to 150°C, TBC substantially reduces the rate of reaction. icheme.org

Further kinetic investigations into the polymerization of styrene have revealed that the rate of continued reaction after inhibition varies according to the relationship: rate ∝ [styrene][TBC]-0.25. icheme.org This indicates that while higher concentrations of TBC increase the inhibition, a limiting concentration is reached, particularly at lower temperatures, beyond which there is minimal additional benefit. icheme.org

Comparative studies have also been conducted to assess the performance of TBC against other phenolic inhibitors. In the context of styrene polymerization, the inhibitory effectiveness of various phenolic compounds has been ranked.

It has also been noted that at 60°C, TBC is 25 times more effective as a polymerization inhibitor than hydroquinone (B1673460). wikipedia.orgatamanchemicals.com

Role in Material Stabilization Against Oxidative Degradation

Beyond its role as a polymerization inhibitor, 4-tert-butylcatechol is a potent antioxidant used to protect a wide array of polymeric materials from degradation. dic-global.comatamanchemicals.com The tert-butyl group enhances the stability and reactivity of the phenol (B47542) derivative, making it an effective stabilizer. mdpi.com

Phenolic antioxidants like TBC are crucial for ensuring the long-term stability and service life of polymers such as polyethylene (B3416737), polypropylene, and polychloroprene. dic-global.commdpi.com Oxidative degradation, prompted by environmental factors like heat and UV radiation, leads to detrimental changes in polymer properties, including embrittlement, cracking, and discoloration. mdpi.com

Antioxidants function by interrupting the auto-oxidative cycle. The process begins with the formation of alkyl radicals on the polymer chain, which then react with oxygen to form peroxy radicals. These peroxy radicals can abstract hydrogen from another polymer chain, creating a hydroperoxide and another alkyl radical, thus propagating a chain reaction. Phenolic antioxidants like TBC donate a hydrogen atom to the peroxy radicals, terminating the chain reaction and preventing further degradation of the polymer matrix. mdpi.com This mechanism significantly slows the aging process, thereby extending the functional lifetime of polymeric composites. The performance of phenolic antioxidants is a key factor in predicting the service life of materials like polyethylene used in long-term applications. mdpi.com

Elastomers, or synthetic rubbers, are particularly susceptible to thermo-oxidative degradation due to the presence of double bonds in their macromolecular chains, which increases the rate of oxidation. dic-global.comatamanchemicals.comresearchgate.net This degradation, which occurs at elevated temperatures in the presence of oxygen, can lead to a significant loss of mechanical properties, such as tensile strength and elasticity. unileoben.ac.atresearchgate.net

4-tert-butylcatechol is effectively used as an antioxidant to prevent this degradation in synthetic rubbers. dic-global.comchemicalbook.com The antioxidant mechanism is similar to that in other polymers, involving the scavenging of free radicals that propagate the oxidative chain reaction. mdpi.com By terminating these radical chains, TBC helps to maintain the structural integrity and performance characteristics of elastomers exposed to harsh thermal and oxidative environments, thereby enhancing their durability and operational lifespan. atamanchemicals.comunileoben.ac.at Unsaturated elastomers are particularly vulnerable to attack by oxygen at high temperatures, and stabilizers like TBC are essential to ensure they have good heat resistance. unileoben.ac.at

Environmental Impact and Degradation Studies

Biodegradation Pathways and Microbial Transformation

Currently, there is a lack of specific scientific studies detailing the biodegradation pathways and microbial transformation of 4-tert-butylbenzene-1,3-diol. While research exists on the microbial degradation of other alkylated phenols and benzenediols, this information cannot be directly extrapolated to the tert-butyl isomer of benzene-1,3-diol.

No information was found in the reviewed literature regarding the isolation and characterization of microbial strains specifically capable of degrading this compound.

As no studies on the microbial transformation of this compound were identified, there is no corresponding data on its biotransformation products.

Photochemical Degradation in Aqueous and Atmospheric Environments

Specific studies on the photochemical degradation of this compound in aqueous and atmospheric environments are not available in the current body of scientific literature.

Strategies for Environmental Fate Prediction and Remediation

Due to the absence of data on the biodegradation and photochemical degradation of this compound, no specific strategies for its environmental fate prediction or remediation have been developed.

Emerging Research Frontiers and Interdisciplinary Perspectives

Rational Design of Next-Generation 4-Tert-butylbenzene-1,3-diol Derivatives

The rational design of new chemical entities with tailored properties is a cornerstone of modern medicinal chemistry and materials science. For this compound, researchers are employing sophisticated strategies to create next-generation derivatives with improved efficacy, selectivity, and pharmacokinetic profiles. Key approaches include pharmacophore modeling and bioisosteric replacement.

Pharmacophore Modeling: This computational technique identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for a molecule's biological activity. By understanding the pharmacophore of a target receptor or enzyme, chemists can design novel this compound derivatives that possess the optimal spatial and electronic features for enhanced interaction. This method is instrumental in virtual screening, lead optimization, and de novo design of compounds with desired biological activities.

These rational design principles are guiding the synthesis of novel this compound derivatives with potential applications in various fields.

Integration of Computational Chemistry and Experimental Validation

The synergy between computational chemistry and experimental validation is accelerating the pace of discovery in the study of this compound and its analogs. This integrated approach allows for the efficient screening of large virtual libraries of compounds and the prediction of their biological activities before undertaking costly and time-consuming laboratory synthesis.

In Silico Studies: Computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) analysis are employed to predict how this compound derivatives will interact with biological targets. For example, in silico studies on 4-(1,3,4-thiadiazol-2-yl)benzene-1,3-diol analogues have been used to evaluate their toxicological properties and predict their drug-likeness based on Lipinski's rules, suggesting favorable pharmacokinetics for oral administration. rsc.org Similarly, in silico design of molecular analogues of 2-butyl-5-pentylbenzene-1,3-diol has been used to identify potential drug prototypes for treating cannabis dependence by predicting their interaction with the CB1 receptor.

Experimental Validation: The predictions from computational models are then tested through rigorous experimental validation. This typically involves the chemical synthesis of the most promising candidates followed by in vitro and in vivo assays to confirm their biological activity and assess their properties. For instance, the predictions from in silico analyses of 2,4-di-tert-butylphenol's interaction with the retinoid X receptor (RXRα) were confirmed through in vitro reporter gene assays. power-plast.com This iterative cycle of computational prediction and experimental validation allows for a more targeted and efficient drug discovery process.

A summary of computational tools and their applications in the study of benzene-1,3-diol derivatives is presented in the table below.

| Computational Tool | Application in Benzene-1,3-diol Research |

| Molecular Docking | Predicts the binding orientation and affinity of derivatives to a target protein's active site. |

| QSAR | Establishes a mathematical relationship between the chemical structure and biological activity of a series of compounds. |

| Pharmacophore Modeling | Identifies the key structural features required for biological activity to guide the design of new derivatives. |

| ADMET Prediction | Assesses the absorption, distribution, metabolism, excretion, and toxicity properties of virtual compounds. |

Exploration of Novel Bioactive Scaffolds Derived from the 1,3-Diol Core

The benzene-1,3-diol (resorcinol) core of this compound serves as a versatile scaffold for the development of novel bioactive compounds. Researchers are actively exploring modifications to this core structure to create new chemical entities with a wide range of pharmacological activities.

The inherent biological activities of resorcinol (B1680541) derivatives, including antiseptic, and keratolytic properties, provide a strong foundation for further exploration. researchgate.net By strategically modifying the resorcinol scaffold, scientists have developed compounds with potential applications in various therapeutic areas:

Dopamine (B1211576) Receptor Agonists: Certain resorcinol derivatives have been shown to exhibit dopamine receptor agonist activity, which is relevant for the treatment of neurological disorders such as Parkinson's disease. rsc.org

Antidermatophytic Agents: Resorcinol derivatives, such as phenylethyl resorcinol, have demonstrated significant activity against dermatophytes, the fungi that cause skin, hair, and nail infections. researchgate.net

Cholinesterase Inhibitors: Derivatives of benzene-1,3-diol have been investigated as inhibitors of butyrylcholinesterase, an enzyme implicated in the progression of Alzheimer's disease. nih.gov

The development of novel synthetic methodologies allows for the creation of diverse libraries of resorcinol-based compounds. These libraries can then be screened for a wide array of biological activities, leading to the discovery of new therapeutic agents.

Sustainable Chemical Manufacturing and Application Development

In line with the growing emphasis on green chemistry, significant efforts are being directed towards the development of sustainable manufacturing processes for this compound and its derivatives. This includes the use of renewable feedstocks, biocatalysis, and flow chemistry to minimize the environmental impact of chemical production.

Renewable Feedstocks: There is increasing interest in utilizing biomass-derived starting materials for the synthesis of resorcinol and its derivatives. researchgate.net Lignin, a major component of wood, is a rich source of aromatic compounds that can potentially be converted into valuable chemicals like resorcinol. researchgate.net The use of renewable feedstocks reduces the reliance on petrochemicals and contributes to a more circular economy.

Biocatalysis: Enzymes are being explored as highly selective and environmentally friendly catalysts for the synthesis of substituted resorcinols. Biocatalytic processes often occur under mild reaction conditions, reducing energy consumption and waste generation compared to traditional chemical methods. researchgate.net

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better process control, and higher efficiency. The use of microreactors can enable the safe handling of hazardous reagents and the rapid optimization of reaction conditions, leading to more sustainable and cost-effective manufacturing processes.

The table below summarizes some of the key sustainable approaches being explored for the production of resorcinol derivatives.

| Sustainable Approach | Description |

| Renewable Feedstocks | Utilization of biomass, such as lignin, as a starting material to reduce dependence on fossil fuels. researchgate.net |

| Biocatalysis | Employment of enzymes for selective and environmentally benign chemical transformations. researchgate.net |

| Flow Chemistry | Use of continuous flow reactors for safer, more efficient, and scalable chemical synthesis. |

| Green Solvents | Application of environmentally friendly solvents to minimize pollution and health hazards. |

| Life Cycle Assessment | Evaluation of the environmental impact of the entire production process, from raw material extraction to product disposal. researchgate.net |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-Tert-butylbenzene-1,3-diol to improve yield and purity?

- Methodological Answer : Synthesis optimization requires multi-step protocols, including alkylation of resorcinol derivatives with tert-butyl groups under controlled conditions. For example, tert-butyl electrophiles (e.g., tert-butyl chloride) can be reacted with benzene-1,3-diol in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions . Purity can be enhanced via recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures). Reaction monitoring via thin-layer chromatography (TLC) or HPLC is critical to track intermediates and byproducts.

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is essential:

- ¹H NMR : Distinct signals for aromatic protons (δ 6.3–7.0 ppm, meta coupling) and tert-butyl protons (δ 1.3 ppm, singlet).

- ¹³C NMR : Tert-butyl carbons appear at ~30 ppm (CH₃) and ~35 ppm (quaternary C), with aromatic carbons between 100–160 ppm.

Discrepancies between experimental and predicted chemical shifts (e.g., using the CSEARCH protocol) may indicate structural misassignments, necessitating revision . IR spectroscopy can confirm hydroxyl stretches (broad peaks ~3200–3500 cm⁻¹) and aromatic C=C bonds (~1500 cm⁻¹).

Q. How does the tert-butyl substituent influence the solubility and stability of this compound?

- Methodological Answer : The bulky tert-butyl group enhances lipophilicity, reducing aqueous solubility but improving stability against oxidation. Solubility can be quantified via shake-flask methods in solvents like ethanol, DMSO, or hexane. Stability studies under varying pH and temperature (e.g., accelerated degradation at 40°C/75% RH) should track decomposition products via LC-MS .

Advanced Research Questions

Q. What kinetic mechanisms govern the oxidation of this compound in aqueous solutions?

- Methodological Answer : Reaction kinetics can be studied using potassium permanganate (KMnO₄) as an oxidizer, monitoring absorbance at λmax ~525 nm. First-order dependence on both [KMnO₄] and [diol] is typical, with activation parameters (ΔH‡, ΔS‡) calculated via Arrhenius and Eyring plots. Negative entropy of activation (ΔS‡ ≈ -0.22 kJ/mol) suggests an associative transition state, as seen in analogous diol oxidations . Stoichiometric analysis (e.g., iodometric titration) confirms 1:1 molar consumption.

Q. How can computational models predict the antioxidant activity of this compound?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can determine bond dissociation enthalpies (BDEs) for O-H groups, with lower BDEs indicating higher radical scavenging potential. Molecular docking studies simulate interactions with reactive oxygen species (ROS) like hydroxyl radicals. Experimental validation via DPPH/ABTS assays quantifies IC₅₀ values, correlating computational and empirical data .

Q. What contradictions exist in reported toxicological data for this compound, and how can they be resolved?

- Methodological Answer : Discrepancies in cytotoxicity studies may arise from impurity profiles (e.g., residual tert-butyl halides) or assay conditions (e.g., cell line variability). Robust study designs should include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.